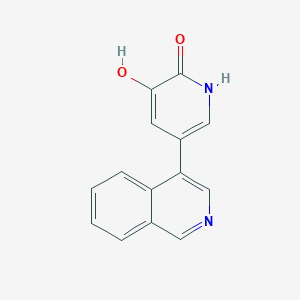
3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a pyridinone core with an isoquinoline moiety, which contributes to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with pyridinone precursors under controlled conditions. For instance, the reaction of 4-hydroxyisoquinoline with 2-chloropyridine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted derivatives that retain the core structure of the compound while introducing new functional groups .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: Another class of heterocycles with diverse pharmacological properties
Uniqueness: 3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one is unique due to its specific combination of a pyridinone core and an isoquinoline moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and development .
Biologische Aktivität
3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one (commonly referred to as compound ATWGTFJOWHXQCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H9N2O2. The compound features a pyridine ring fused with an isoquinoline moiety, which contributes to its biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
2. Neuroprotective Effects
Studies have suggested that derivatives of isoquinoline compounds can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative damage. For instance, compounds that interact with dopamine receptors have been shown to protect against neurodegeneration .
3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Similar alkaloids have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Dopamine Receptor Modulation : Compounds structurally related to this isoquinoline derivative may influence dopamine receptor pathways, which are critical in mood regulation and neuroprotection .
- Antioxidant Enzyme Activation : The compound may enhance the activity of antioxidant enzymes such as glutathione peroxidase, thereby reducing cellular oxidative stress .
Case Study 1: Neuroprotective Efficacy
A study investigated the neuroprotective effects of a related compound on mouse models of Parkinson's disease. The results showed that treatment with the compound improved motor function and reduced neuroinflammation, suggesting a protective role against dopaminergic cell loss .
Case Study 2: Antimicrobial Activity
In vitro tests were conducted on several derivatives of isoquinoline compounds, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
Data Tables
Eigenschaften
Molekularformel |
C14H10N2O2 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C14H10N2O2/c17-13-5-10(7-16-14(13)18)12-8-15-6-9-3-1-2-4-11(9)12/h1-8,17H,(H,16,18) |
InChI-Schlüssel |
ATWGTFJOWHXQCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CNC(=O)C(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















